molecular formula C30H26ClN3O3 B11102690 1-(5-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethanone

1-(5-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethanone

Cat. No.: B11102690
M. Wt: 512.0 g/mol
InChI Key: YVDFCXRIRDNIMH-UHFFFAOYSA-N
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Description

1-(5-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethanone is a complex organic compound characterized by its unique triazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethanone typically involves multiple steps:

    Formation of the Triazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the 2-chlorobenzyl and methoxyphenyl groups through nucleophilic substitution reactions.

    Final Assembly: Coupling of the triazole intermediate with ethanone derivatives under controlled conditions, often using catalysts to enhance yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Synthesis: Employing continuous flow reactors to improve efficiency and scalability, reducing reaction times and enhancing product purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethanone can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its corresponding alcohols.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nitric acid.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators, contributing to the development of new therapeutic agents.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential anti-inflammatory, anti-cancer, and antimicrobial properties. Their ability to interact with specific biological targets makes them promising candidates for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1-(5-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethanone exerts its effects involves:

    Molecular Targets: The compound may target specific enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethanone
  • 1-(5-{2-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethanone

Uniqueness

Compared to similar compounds, 1-(5-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethanone is unique due to its specific substitution pattern on the triazole ring, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C30H26ClN3O3

Molecular Weight

512.0 g/mol

IUPAC Name

1-[3-[2-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2,4-diphenyl-3H-1,2,4-triazol-5-yl]ethanone

InChI

InChI=1S/C30H26ClN3O3/c1-21(35)29-32-34(24-15-7-4-8-16-24)30(33(29)23-13-5-3-6-14-23)25-17-11-19-27(36-2)28(25)37-20-22-12-9-10-18-26(22)31/h3-19,30H,20H2,1-2H3

InChI Key

YVDFCXRIRDNIMH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN(C(N1C2=CC=CC=C2)C3=C(C(=CC=C3)OC)OCC4=CC=CC=C4Cl)C5=CC=CC=C5

Origin of Product

United States

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